2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a diverse structure, combining elements from benzophenone, indole, and benzimidazole frameworks.
- It has attracted attention due to its potential as an antibacterial agent with a unique mechanism of action.
- Let’s explore its synthesis, properties, and applications.
Preparation Methods
- The synthesis of this compound involves several steps. One example is the reaction between 2-(4-benzoyl-2-bromo-phenoxy) acetic acid and a precursor compound (10) in the presence of thionyl chloride and triethylamine .
- Industrial production methods may vary, but the synthetic routes typically involve key transformations to introduce the benzimidazole and indole moieties.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include halogens (e.g., bromine, chlorine), acids, and bases.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- In chemistry, researchers explore its reactivity and use it as a building block for more complex molecules.
- In biology, it may serve as a probe to study cellular processes or as a potential drug candidate.
- In medicine, investigations focus on its antibacterial properties and potential therapeutic applications.
- In industry, it could find use in materials science or as an intermediate in pharmaceutical synthesis.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- For instance, in silico studies suggest that it interacts with FtsZ, a protein involved in bacterial cell division .
- Further research is needed to fully elucidate its mechanism.
Comparison with Similar Compounds
- Similar compounds include other benzimidazole derivatives, indole-based molecules, and antibacterial agents.
- Its uniqueness lies in the combination of benzophenone, indole, and benzimidazole motifs.
Remember that this compound represents a promising avenue for scientific exploration, and ongoing research may reveal even more applications and insights
Properties
Molecular Formula |
C20H15ClN4O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-5-2-1-4-13(15)18-8-9-20(27)25(24-18)12-19(26)23-17-7-3-6-16-14(17)10-11-22-16/h1-11,22H,12H2,(H,23,26) |
InChI Key |
OPUNRJMRSUPZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=C3C=CN4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.